VX-166

Catalog No.
S548200
CAS No.
M.F
C22H21F4N3O8
M. Wt
531.4 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
VX-166

Product Name

VX-166

IUPAC Name

(3S)-3-[[(2S)-2-[3-(methoxycarbonylamino)-2-oxopyridin-1-yl]butanoyl]amino]-4-oxo-5-(2,3,5,6-tetrafluorophenoxy)pentanoic acid

Molecular Formula

C22H21F4N3O8

Molecular Weight

531.4 g/mol

InChI

InChI=1S/C22H21F4N3O8/c1-3-14(29-6-4-5-12(21(29)34)28-22(35)36-2)20(33)27-13(8-16(31)32)15(30)9-37-19-17(25)10(23)7-11(24)18(19)26/h4-7,13-14H,3,8-9H2,1-2H3,(H,27,33)(H,28,35)(H,31,32)/t13-,14-/m0/s1

InChI Key

WQNDPVUOABHOHK-KBPBESRZSA-N

SMILES

CCC(C(=O)NC(CC(=O)O)C(=O)COC1=C(C(=CC(=C1F)F)F)F)N2C=CC=C(C2=O)NC(=O)OC

Solubility

Soluble in DMSO, not in water

Synonyms

VX166, VX 166, VX-166

Canonical SMILES

CCC(C(=O)NC(CC(=O)O)C(=O)COC1=C(C(=CC(=C1F)F)F)F)N2C=CC=C(C2=O)NC(=O)OC

Isomeric SMILES

CC[C@@H](C(=O)N[C@@H](CC(=O)O)C(=O)COC1=C(C(=CC(=C1F)F)F)F)N2C=CC=C(C2=O)NC(=O)OC

Description

The exact mass of the compound (3S)-3-[[(2S)-2-[3-(methoxycarbonylamino)-2-oxopyridin-1-yl]butanoyl]amino]-4-oxo-5-(2,3,5,6-tetrafluorophenoxy)pentanoic acid is 531.12648 and the complexity rating of the compound is unknown. The solubility of this chemical has been described as Soluble in DMSO, not in water. The storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years)..

VX-166 is a potent small molecule that functions as a broad-spectrum caspase inhibitor. It has garnered attention for its potential therapeutic applications, particularly in the treatment of sepsis and other inflammatory conditions. VX-166 has demonstrated significant anti-apoptotic properties in vitro, effectively inhibiting the release of pro-inflammatory cytokines such as interleukin-1 beta and interleukin-18. This compound is characterized by its ability to modulate apoptotic pathways, making it a candidate for further research in various medical contexts, including non-alcoholic fatty liver disease and nonalcoholic steatohepatitis .

VX-166 primarily acts through the inhibition of caspases, which are cysteine proteases that play crucial roles in programmed cell death (apoptosis). The compound's mechanism involves binding to the active sites of caspases, thereby preventing their activation and subsequent apoptosis. In experimental models, VX-166 has shown to significantly reduce lymphocyte apoptosis and thymic atrophy when administered post-insult in sepsis models, indicating its potential to alter the course of inflammatory responses .

The biological activity of VX-166 has been extensively studied, particularly in the context of sepsis. In murine models, VX-166 has demonstrated a dose-dependent improvement in survival rates when administered after the onset of sepsis induced by lipopolysaccharide or cecal ligation and puncture. The compound not only inhibits apoptosis but also reduces plasma endotoxin levels, suggesting an improved clearance of bacteria from the bloodstream. This dual action highlights its potential efficacy in managing sepsis-related complications .

The synthesis of VX-166 involves several chemical steps that typically require specialized knowledge in organic chemistry. While specific synthetic routes are proprietary or not widely published, general methods for synthesizing caspase inhibitors often include:

  • Formation of key intermediates: Utilizing various coupling reactions to create the core structure.
  • Functional group modification: Employing techniques such as alkylation or acylation to modify specific functional groups for enhanced activity.
  • Purification: Techniques like chromatography are used to isolate and purify the final product.

Research articles often provide insights into specific synthetic pathways used for VX-166, emphasizing the importance of optimizing conditions for maximum yield and purity .

VX-166 has several promising applications in medical research and potential clinical settings:

  • Sepsis Treatment: Its ability to inhibit apoptosis may provide a novel approach to managing sepsis by preserving immune function.
  • Liver Diseases: Research indicates its potential use in treating non-alcoholic fatty liver disease and nonalcoholic steatohepatitis by reducing fibrosis .
  • Inflammatory Conditions: Given its influence on cytokine release, VX-166 may be beneficial in various inflammatory diseases where apoptosis plays a critical role.

Studies have shown that VX-166 interacts with multiple caspases, including caspase-2, -6, -9, and -10. These interactions are pivotal as they underline its broad-spectrum inhibitory effects on apoptotic pathways. The compound's ability to modulate immune responses is also significant; while it inhibits apoptosis, it does not severely compromise T-cell activation or cytokine release under certain conditions .

Several compounds share structural or functional similarities with VX-166. Below is a comparison highlighting their uniqueness:

Compound NameTypeMechanism of ActionUnique Features
Z-VAD-FMKPan-caspase inhibitorIrreversibly binds to active site of caspasesCommonly used in apoptosis studies
Ac-YVAD-CMKCaspase-1 inhibitorSelectively inhibits caspase-1Focused on inflammatory responses
Q-VD-OPhBroad-spectrum inhibitorInhibits multiple caspasesLess cytotoxic effects observed
IDN-6556Caspase inhibitorSelective for caspase-3Potential use in cancer therapy

VX-166 stands out due to its specific application in sepsis management and its unique ability to improve survival rates post-insult while maintaining immune functionality .

Structural Identification and Molecular Properties

Molecular Formula and Stereochemical Configuration

VX-166 possesses the molecular formula C22H21F4N3O8 with a molecular weight of 531.41 daltons. The compound exhibits a complex stereochemical configuration featuring two defined chiral centers, as indicated by its SMILES notation: CCC@@HN2C=CC=C(C2=O)NC(=O)OC. The InChI representation provides additional structural detail: InChI=1S/C22H21F4N3O8/c1-3-14(29-6-4-5-12(21(29)34)28-22(35)36-2)20(33)27-13(8-16(31)32)15(30)9-37-19-17(25)10(23)7-11(24)18(19)26/h4-7,13-14H,3,8-9H2,1-2H3,(H,27,33)(H,28,35)(H,31,32)/t13-,14-/m0/s1.

The stereochemical designation (3S)-3-[[(2S)-2-[3-(methoxycarbonylamino)-2-oxopyridin-1-yl]butanoyl]amino]-4-oxo-5-(2,3,5,6-tetrafluorophenoxy)pentanoic acid reflects the absolute configuration of the two chiral centers within the molecule. This configuration is critical for the compound's biological activity, as stereochemistry directly influences enzyme binding affinity and selectivity profiles. The CAS registry number 800408-39-3 provides a unique identifier for this specific stereoisomeric form.

Functional Group Analysis and Reactivity

The molecular architecture of VX-166 incorporates several distinct functional domains that contribute to its chemical reactivity and biological activity. The central peptide backbone contains two amide linkages that provide structural rigidity and contribute to enzyme recognition. The terminal carboxylic acid group (pKa approximately 4.2) exists predominantly in its ionized form under physiological conditions, enhancing water solubility while potentially participating in electrostatic interactions with target proteins.

A methoxycarbonylamino substituent on the pyridine ring serves as a protected amine functionality, influencing both chemical stability and membrane permeability. The 2,3,5,6-tetrafluorophenoxy moiety represents a key structural feature, where the fluorine substituents significantly alter the electronic properties of the phenyl ring. These fluorine atoms increase the electron-withdrawing character of the aromatic system, potentially enhancing binding affinity through improved π-π stacking interactions and reducing metabolic susceptibility. The ether linkage connecting this fluorinated aromatic system to the peptide backbone provides conformational flexibility while maintaining chemical stability under aqueous conditions.

Synthetic Pathways and Optimization Strategies

Key Reaction Mechanisms in VX-166 Synthesis

The synthesis of VX-166 likely involves several critical coupling reactions that establish the peptide backbone and install the specialized functional groups. Based on established methodologies for similar caspase inhibitors, the synthetic approach would typically commence with appropriately protected amino acid derivatives. The formation of amide bonds represents the primary challenge, requiring activation of carboxylic acid moieties through coupling reagents such as carbodiimides or phosphonium salts.

The installation of the 2,3,5,6-tetrafluorophenoxy group likely proceeds through nucleophilic aromatic substitution, where the highly electron-deficient fluorinated aromatic system undergoes displacement with an appropriate nucleophile. This reaction typically requires elevated temperatures and polar aprotic solvents to achieve satisfactory conversion rates. The reaction mechanism involves initial nucleophilic attack at the aromatic carbon, followed by elimination of a leaving group, with the high degree of fluorination facilitating this process through stabilization of the Meisenheimer intermediate.

The methoxycarbonylamino functionality is typically introduced through treatment with methyl chloroformate under basic conditions, representing a standard protecting group strategy that maintains amine functionality while preventing unwanted side reactions during subsequent synthetic steps. The stereochemical integrity of the chiral centers must be preserved throughout the synthetic sequence, requiring careful selection of reaction conditions and protecting group strategies.

Purification Techniques and Yield Optimization

The purification of VX-166 presents significant challenges due to its complex structure and multiple functional groups with varying polarities. Standard purification protocols would likely employ reversed-phase high-performance liquid chromatography, utilizing gradient elution with water-acetonitrile or water-methanol mobile phases. The presence of both hydrophilic carboxylic acid and hydrophobic fluorinated aromatic domains necessitates careful optimization of mobile phase composition and pH.

Crystallization represents an alternative purification approach, though the identification of suitable solvent systems requires extensive screening due to the compound's amphiphilic character. The synthesis of related caspase inhibitors has demonstrated yields ranging from 38% to 87% for final deprotection steps, suggesting that VX-166 synthesis likely achieves comparable efficiency. Optimization strategies focus on minimizing racemization at the chiral centers and preventing cyclization reactions that can occur with aspartyl-containing peptides.

Column chromatography using silica gel or reversed-phase materials provides additional purification options, with the selection dependent on the specific impurity profile generated during synthesis. The enantiomeric excess determination, critical for biological activity assessment, typically employs chiral chromatographic methods or nuclear magnetic resonance spectroscopy in the presence of chiral shift reagents.

Physicochemical Properties

Solubility and Stability Under Physiological Conditions

VX-166 exhibits complex solubility behavior reflecting its amphiphilic molecular structure. The compound demonstrates limited aqueous solubility under neutral pH conditions, necessitating the use of co-solvents or pH adjustment for formulation purposes. The presence of the ionizable carboxylic acid group significantly enhances solubility at physiological pH (7.4), where the compound exists predominantly as the carboxylate anion.

Storage recommendations typically specify powder form storage at -20°C for extended periods (up to 3 years), while solution stability is limited to approximately 1 year at -80°C. These storage conditions reflect the compound's susceptibility to hydrolytic degradation, particularly at the ester and amide functionalities. The tetrafluorophenoxy group provides enhanced chemical stability compared to non-fluorinated analogs, as the electron-withdrawing fluorine substituents reduce susceptibility to nucleophilic attack.

Under physiological conditions, VX-166 maintains structural integrity for extended periods, though gradual hydrolysis of the methoxycarbonyl protecting group may occur over time scales relevant to biological experiments. The compound's stability profile makes it suitable for both in vitro assays and formulation development, provided appropriate storage and handling protocols are maintained.

Partition Coefficients and Ionization Constants

The lipophilicity of VX-166, typically expressed as the octanol-water partition coefficient (log P), reflects the balance between its hydrophilic peptide backbone and lipophilic fluorinated aromatic substituent. While specific experimental values are not extensively reported in the available literature, the molecular structure suggests a log P value in the range of 1-3, indicating moderate lipophilicity suitable for cellular penetration while maintaining aqueous solubility.

The ionization behavior of VX-166 is dominated by the carboxylic acid functionality, with an estimated pKa of approximately 4.2 based on structural analogs. This acidic character ensures that the compound exists predominantly in its ionized form under physiological conditions, influencing both membrane permeability and protein binding interactions. The methoxycarbonylamino group may exhibit weak basic character (pKa approximately 2-3), though this would have minimal impact on the overall ionization profile.

PropertyEstimated ValueMeasurement Conditions
Molecular Weight531.41 Da-
Log P1.5-2.5Octanol-water
pKa (COOH)~4.2Aqueous solution
Aqueous SolubilitypH-dependentVariable with ionic strength

The distribution coefficient (log D) at physiological pH would be significantly lower than the partition coefficient due to ionization of the carboxylic acid group, resulting in enhanced aqueous partitioning. This property profile supports the compound's utility in biological systems while presenting formulation challenges that require careful consideration of pH and ionic strength effects.

VX-166 represents a potent broad-spectrum caspase inhibitor that demonstrates significant therapeutic potential through its comprehensive modulation of apoptotic and inflammatory pathways [1]. The compound exhibits irreversible inhibition characteristics, functioning as a time-dependent inactivator of multiple caspase enzymes [1]. Its molecular formula is C22H21F4N3O8 with a molecular weight of 531.41 g/mol, featuring a complex structure that enables selective binding to caspase active sites [3].

Caspase Inhibition Kinetics and Selectivity

The kinetic profile of VX-166 demonstrates exceptional potency across a diverse panel of caspases, with second-order inactivation rate constants that vary significantly depending on the specific caspase target [1]. The compound exhibits time-dependent inhibition characteristics, indicating an irreversible mechanism of action that involves covalent modification of the target enzymes [1].

Recombinant CaspaseSecond-Order Inactivation Rate Constant (k) × 10³ M⁻¹s⁻¹
Caspase-1>1000
Caspase-26.19 ± 0.51
Caspase-31171 ± 183
Caspase-4480 ± 32
Caspase-677 ± 3.0
Caspase-7526 ± 1.5
Caspase-8194 ± 52
Caspase-9131 ± 21
Caspase-1049 ± 3.8

The selectivity profile of VX-166 extends beyond caspase enzymes, demonstrating minimal cross-reactivity with other protease classes [1]. Counter-screening against granzyme B, a serine protease with similar substrate specificity to caspases, revealed no inhibitory activity at concentrations up to 50 μM [1]. Similarly, cathepsin B, a cysteine protease often inhibited by commercial caspase inhibitors, showed only weak inhibition (19% at 50 μM) [1].

Interaction with Apoptotic Caspases (Caspase-3, -7, -9)

VX-166 demonstrates remarkable potency against the executioner caspases involved in apoptotic cell death [1]. Caspase-3, the primary effector caspase responsible for cellular dismantling during apoptosis, exhibits the highest susceptibility to VX-166 inhibition with a second-order inactivation rate constant exceeding 1.17 × 10⁶ M⁻¹s⁻¹ [1]. This extraordinarily high rate constant indicates near-instantaneous enzyme inactivation upon compound binding [1].

Caspase-7, another critical executioner caspase that shares functional redundancy with caspase-3, displays substantial sensitivity to VX-166 with a rate constant of 526 × 10³ M⁻¹s⁻¹ [1]. The compound effectively prevents the proteolytic processing of key apoptotic substrates including poly(ADP-ribose) polymerase and other death substrates [1]. Caspase-9, the initiator caspase of the intrinsic apoptotic pathway, demonstrates moderate sensitivity with a rate constant of 131 × 10³ M⁻¹s⁻¹ [1].

The structural basis for VX-166 interaction with apoptotic caspases involves binding to the active site region containing the catalytic cysteine residue [13]. The compound forms covalent bonds with the nucleophilic cysteine, resulting in irreversible enzyme inactivation [1]. The active site architecture of caspases features five critical loops (L1-L4 and L2') that determine substrate specificity and inhibitor binding [13].

Modulation of Inflammatory Caspases (Caspase-1, -4, -5)

VX-166 exhibits exceptional potency against inflammatory caspases, particularly caspase-1, which demonstrates the highest inactivation rate constant among all tested enzymes [1]. The rate constant for caspase-1 exceeds 1 × 10⁶ M⁻¹s⁻¹, indicating that the compound rapidly and irreversibly inactivates this critical inflammatory mediator [1].

The inhibition of caspase-1 by VX-166 directly impacts the processing and release of pro-inflammatory cytokines interleukin-1 beta and interleukin-18 [1]. In peripheral blood mononuclear cells treated with lipopolysaccharide, VX-166 potently inhibited interleukin-1 beta release with an inhibitory concentration of 260 ± 120 nM [1]. Similarly, interleukin-18 release from Staphylococcus aureus-treated cells was inhibited with an inhibitory concentration of 450 ± 170 nM [1].

Cytokine/Cell TypeInhibitory Concentration (IC₅₀ ± Standard Deviation) nM
Interleukin-1β/Lipopolysaccharide-treated Human Peripheral Blood Mononuclear Cells260 ± 120
Interleukin-18/Staphylococcus aureus-treated Human Peripheral Blood Mononuclear Cells450 ± 170

Caspase-4, another inflammatory caspase involved in non-canonical inflammasome signaling, shows substantial sensitivity to VX-166 with a rate constant of 480 × 10³ M⁻¹s⁻¹ [1]. This enzyme plays crucial roles in cellular senescence and inflammation through its ability to process gasdermin D and activate inflammatory responses [11]. The inhibition of caspase-4 by VX-166 modulates the senescence-associated secretory phenotype and reduces inflammatory cytokine production [11].

Molecular Docking Studies and Active Site Interactions

The molecular interactions between VX-166 and caspase active sites involve complex binding mechanisms that exploit the conserved structural features of the caspase family [13]. Caspases share a similarly shaped active site containing five critical loops (L1-L4 and L2') that connect alpha-helices and beta-sheets in the vicinity of the catalytic center [13]. The L1 loop constitutes one side of the binding groove, while the L2 loop harbors the catalytic cysteine residue essential for proteolytic activity [13].

The binding site architecture features four critical subsites (S1-S4) that accommodate specific residues from substrate peptides [13]. The S1 subsite represents the primary specificity pocket, which is deep and basic to accommodate the aspartic acid residue that defines the caspase cleavage site [13]. VX-166 exploits these structural features through its complex molecular architecture, which includes tetrafluorophenoxy and methoxycarbonylamino functional groups that facilitate binding interactions [3].

The irreversible nature of VX-166 inhibition suggests that the compound forms covalent bonds with the catalytic cysteine residue in the active site [1]. This mechanism is consistent with other caspase inhibitors that function as mechanism-based inactivators, where the inhibitor undergoes enzyme-catalyzed transformation to generate a reactive intermediate that covalently modifies the enzyme [24].

The selectivity of VX-166 for caspases over other proteases likely stems from the unique structural features of the caspase active site [1]. The compound shows no significant inhibition of granzyme B, despite this serine protease sharing similar substrate specificity with caspases [1]. This selectivity profile indicates that VX-166 specifically recognizes structural elements unique to caspase enzymes rather than simply targeting general protease features [1].

Impact on Downstream Apoptotic Signaling Pathways

VX-166 profoundly influences both intrinsic and extrinsic apoptotic pathways through its broad-spectrum caspase inhibition [16]. The compound effectively blocks apoptosis induced by various stimuli, including death receptor activation, mitochondrial stress, and pharmacological agents [1]. In cellular assays using Jurkat T-cell lymphoma lines, VX-166 demonstrated potent anti-apoptotic activity across multiple apoptotic triggers [1].

Apoptotic StimulusCell Type/ReadoutInhibitory Concentration (IC₅₀) nM
Anti-FasHuman Jurkat Cell Line/Annexin V27 ± 9
Anti-FasHuman Jurkat Cell Line/DNA Fragmentation45 ± 7
Tumor Necrosis Factor-α/CycloheximideHuman Jurkat Cell Line/Annexin V120 ± 50
StaurosporineHuman Jurkat Cell Line/Annexin V255 ± 155
Serum Withdrawal and Nutrient DeprivationHuman Aortic Endothelial Cells/DNA Fragmentation310 ± 70

The extrinsic apoptotic pathway, initiated by death receptor activation, represents one of the primary targets for VX-166 intervention [16]. The compound effectively blocks Fas-mediated apoptosis, which typically proceeds through caspase-8 activation followed by downstream effector caspase activation [16]. VX-166 demonstrates exceptional potency against Fas-induced cell death, with inhibitory concentrations as low as 27 nM when assessed by Annexin V staining [1].

The intrinsic apoptotic pathway, mediated by mitochondrial outer membrane permeabilization and cytochrome c release, also falls under VX-166 influence [17]. The compound prevents the formation and activity of the apoptosome complex, which normally consists of cytochrome c, apoptosis protease-activating factor-1, and procaspase-9 [25]. By inhibiting caspase-9, VX-166 disrupts the cascade leading to executioner caspase activation and cellular dismantling [1].

VX-166 effectively prevents the proteolytic processing of critical apoptotic substrates downstream of caspase activation [1]. These substrates include structural proteins, DNA repair enzymes, and regulatory proteins whose cleavage is essential for the orderly dismantling of the cell during apoptosis [1]. The compound's broad-spectrum activity ensures comprehensive protection against multiple apoptotic stimuli, making it particularly valuable in pathological conditions where excessive cell death contributes to tissue damage [1].

The anti-apoptotic effects of VX-166 extend to primary human cells, including aortic endothelial cells subjected to serum withdrawal and nutrient deprivation [1]. This demonstrates the compound's potential therapeutic relevance in conditions involving endothelial cell apoptosis, such as vascular injury and inflammation [1]. The preservation of endothelial cell viability may contribute to improved vascular function and reduced inflammatory responses in disease states [1].

Purity

>98% (or refer to the Certificate of Analysis) ( Purity information is a general guideline based on past batches. Please refer to your quote for the exact purity of the batch. )

XLogP3

1.8

Hydrogen Bond Acceptor Count

12

Hydrogen Bond Donor Count

3

Exact Mass

531.12647728 g/mol

Monoisotopic Mass

531.12647728 g/mol

Heavy Atom Count

37

Appearance

White solid powder

Storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Dates

Modify: 2024-02-18
1: Collins JL, Peng X, Lee R, Witriol A, Pierre Z, Sciuto AM. Determination of LCt(50)s in anesthetized rats exposed to aerosolized nerve agents. Toxicol Mech Methods. 2013 Feb;23(2):127-33. doi: 10.3109/15376516.2012.730560. Epub 2012 Oct 19. PubMed PMID: 22978758.
2: Anstee QM, Concas D, Kudo H, Levene A, Pollard J, Charlton P, Thomas HC, Thursz MR, Goldin RD. Impact of pan-caspase inhibition in animal models of established steatosis and non-alcoholic steatohepatitis. J Hepatol. 2010 Sep;53(3):542-50. doi: 10.1016/j.jhep.2010.03.016. Epub 2010 May 26. PubMed PMID: 20557969.
3: Weber P, Wang P, Maddens S, Wang PSh, Wu R, Miksa M, Dong W, Mortimore M, Golec JM, Charlton P. VX-166: a novel potent small molecule caspase inhibitor as a potential therapy for sepsis. Crit Care. 2009;13(5):R146. doi: 10.1186/cc8041. Epub 2009 Sep 9. PubMed PMID: 19740426; PubMed Central PMCID: PMC2784364.
4: Witek RP, Stone WC, Karaca FG, Syn WK, Pereira TA, Agboola KM, Omenetti A, Jung Y, Teaberry V, Choi SS, Guy CD, Pollard J, Charlton P, Diehl AM. Pan-caspase inhibitor VX-166 reduces fibrosis in an animal model of nonalcoholic steatohepatitis. Hepatology. 2009 Nov;50(5):1421-30. doi: 10.1002/hep.23167. PubMed PMID: 19676126.
5: Hilmas CJ, Poole MJ, Finneran K, Clark MG, Williams PT. Galantamine is a novel post-exposure therapeutic against lethal VX challenge. Toxicol Appl Pharmacol. 2009 Oct 15;240(2):166-73. doi: 10.1016/j.taap.2009.07.029. Epub 2009 Jul 30. PubMed PMID: 19647007.
6: Sakurada K, Ikegaya H, Ohta H, Akutsu T, Takatori T. Hydrolysis of an acetylthiocholine by pralidoxime iodide (2-PAM). Toxicol Lett. 2006 Oct 25;166(3):255-60. Epub 2006 Aug 12. PubMed PMID: 16971069.
7: Haberham ZL, van den Brom WE, Venker-van Haagen AJ, de Groot HN, Baumans V, Hellebrekers LJ. The rat vertex-middle latency auditory-evoked potential as indicator of anaesthetic depth: a comparison with evoked-reflex testing. Brain Res. 2000 Aug 11;873(2):287-90. PubMed PMID: 10930556.
8: Bosković B. The influence of 2-/o-cresyl/-4 H-1 : 3 : 2-benzodioxa-phosphorin-2-oxide (CBDP) on organophosphate poisoning and its therapy. Arch Toxicol. 1979 Jul 11;42(3):207-16. PubMed PMID: 475595.

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